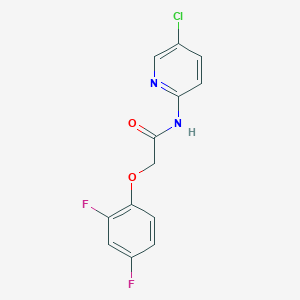
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play important roles in immune responses and hematopoiesis. CP-690,550 has been investigated for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide binds to the ATP-binding site of JAK3 and prevents its activation by cytokine receptors. This leads to the inhibition of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. Inhibition of the JAK-STAT pathway results in the suppression of immune responses, including T cell activation and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to improve the symptoms and reduce the disease activity of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments are its selectivity for JAK3 and its potent immunosuppressive effects. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide can be used to study the role of JAK3 in immune responses and hematopoiesis. However, the limitations of using N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide are its potential off-target effects and the lack of specificity for JAK3 at high concentrations.
Zukünftige Richtungen
For the research of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide include the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. The potential therapeutic applications of JAK3 inhibitors in other autoimmune diseases, such as lupus and inflammatory bowel disease, should also be explored. Furthermore, the role of JAK3 in cancer and hematological malignancies should be investigated, as JAK3 has been implicated in the pathogenesis of some types of leukemia and lymphoma.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-(2,4-difluorophenoxy)acetic acid, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 5-chloro-2-picoline in the presence of a base to form the pyridine ring. The final step involves the amidation of the pyridine with ammonia or an amine derivative.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide selectively inhibits JAK3 and to a lesser extent, JAK1, JAK2, and TYK2. Inhibition of JAK3 blocks the signaling of cytokines such as interleukin-2 (IL-2), which is important for T cell activation and proliferation. N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRGXYQJOROQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5213574.png)
![2-methoxy-4-methyl-1-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5213579.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5213595.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)
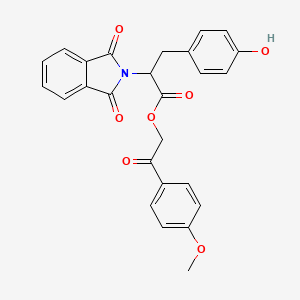
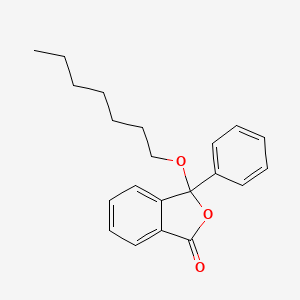
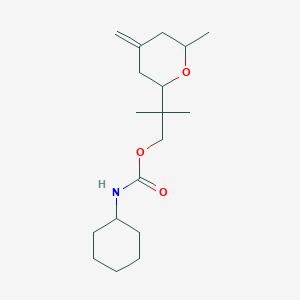
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5213630.png)
![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)
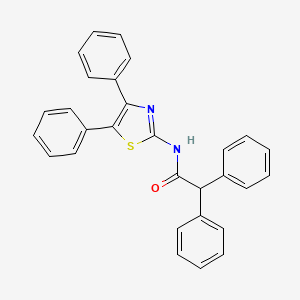
![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)